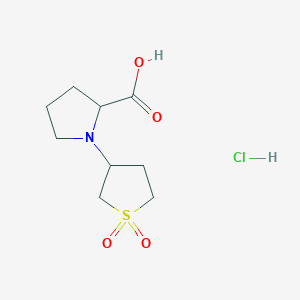

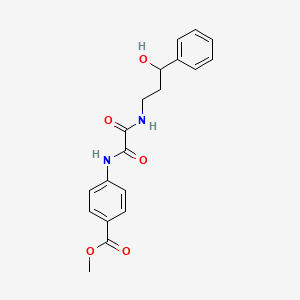

2-butyl-5-fluoro-1H-isoindole-1,3(2H)-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Butyl-5-fluoro-1H-isoindole-1,3(2H)-dione (BFID) is a novel synthetic compound that has been studied for its potential applications in the field of chemistry and biology. BFID is a heterocyclic compound with a unique structure that has been found to possess a variety of interesting properties, including high stability and low toxicity. The compound has been studied extensively in recent years due to its potential use in drug development and other applications.

科学的研究の応用

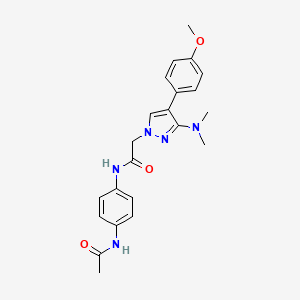

Anticancer Activity and Molecular Modelling

Research has identified that isoindole-1,3(2H)-dione derivatives exhibit cytotoxic effects on various cancer cells. The anticancer activity of these compounds depends on the substituents attached to them. For instance, certain isoindole-1,3(2H)-dione compounds containing specific groups showed higher anticancer activity than 5-fluorouracil against HeLa, C6, and A549 cancer cell lines. Molecular modelling studies have further explored these compounds, highlighting the significance of substituents like silyl ether (-OTBDMS and -OTMS) and -OH and -Br groups in enhancing anticancer properties (Tan et al., 2020).

Synthesis and Structural Analysis

Efficient synthesis methods have been developed for isoindole-1,3-dione derivatives, employing various chemical reactions. For instance, reactions of N-hydroxymethylphthalimide with arylamines have been studied, leading to the synthesis of N-(Arylaminomethyl)-phthalimides with significant yields. These studies include conventional and microwave-assisted reactions, indicating the versatility and efficiency of these synthetic approaches (Sena et al., 2007).

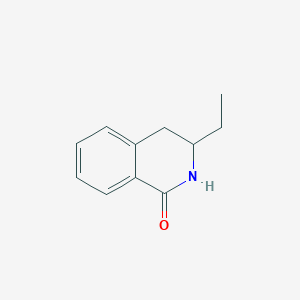

Fluorescence Behavior

The fluorescence behavior of derivatives like 2-(3-fluorophenyl)-2,3-dihydro-1H-benzo[f]isoindole-1,3-dione has been studied in different solvent conditions. These studies reveal dual luminescence and a dependence on solvent polarity, offering insights into their potential applications in fluorescent tagging and molecular probes (Valat et al., 2001).

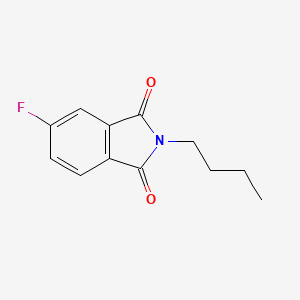

Novel Synthesis Methods

Innovative methods for synthesizing complex isoindole-1,3-dione derivatives have been explored. One study describes the synthesis of a novel N-phenylphthalimide compound with higher protox inhibiting herbicidal activity. This research highlights the development of more economical and commercially viable routes for compound synthesis, demonstrating the compound's application potential beyond the medical field (Hai, 2007).

Antibacterial Activity

Isoindole-1,3(2H)-dione derivatives have also been investigated for their antibacterial properties. For example, new 1-dialkylaminoacetyl-5/6-fluoroindole-2,3-diones and 3-arylhydrazino-5/6-fluoro-1-morpholinomethylindol-2-ones were synthesized and screened for their activity against bacteria like Staphylococcus albus and Escherichia coli, indicating their potential as antibacterial agents (Joshi et al., 1981).

特性

IUPAC Name |

2-butyl-5-fluoroisoindole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FNO2/c1-2-3-6-14-11(15)9-5-4-8(13)7-10(9)12(14)16/h4-5,7H,2-3,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVIDPQKULVZZNK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=O)C2=C(C1=O)C=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl N-[3-(1,2,3,4-tetrahydroquinolin-6-yl)propyl]carbamate](/img/structure/B2930844.png)

![4-(2-chloro-4-methylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2930857.png)

![3-methyl-N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2930862.png)

![N-Methyl-N-[2-(1,2,4-oxadiazol-3-yl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2930863.png)